8-Iodooctan-1-ol

SN2 Reactivity Leaving Group Ability Finkelstein Reaction

8‑Iodooctan‑1‑ol is an eight‑carbon primary alcohol bearing a terminal iodine atom [REFS‑1]. The molecule belongs to the class of bifunctional alkylating linkers; its iodine serves as a superior leaving group in SN2 reactions, while the hydroxyl group enables further functionalisation (esterification, etherification, oxidation) [REFS‑2].

Molecular Formula C8H17IO
Molecular Weight 256.12 g/mol
CAS No. 79918-35-7
Cat. No. B3155398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodooctan-1-ol
CAS79918-35-7
Molecular FormulaC8H17IO
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC(CCCCI)CCCO
InChIInChI=1S/C8H17IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
InChIKeyQXUBKYIZMFXTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8‑Iodooctan‑1‑ol (CAS 79918‑35‑7) – Essential Data for Procurement and Method Development


8‑Iodooctan‑1‑ol is an eight‑carbon primary alcohol bearing a terminal iodine atom [REFS‑1]. The molecule belongs to the class of bifunctional alkylating linkers; its iodine serves as a superior leaving group in SN2 reactions, while the hydroxyl group enables further functionalisation (esterification, etherification, oxidation) [REFS‑2]. This dual reactivity makes the compound a valuable intermediate for building alkyl‑chain‑containing architectures. Commercially, it is supplied as a colourless to pale‑yellow liquid with purity typically ≥98 % [REFS‑3].

Workflow

Bifunctional alkylating building block for SN2-mediated chain extension

Reactivity

Iodide leaving-group context supports mild-condition nucleophilic displacement

Functionalisation

Terminal hydroxyl handle enables esterification, etherification, or oxidation

Why 8‑Iodooctan‑1‑ol Cannot Be Replaced by Its Chloro, Bromo or Fluoro Analogs


The terminal halogen in 8‑halooctan‑1‑ols determines both the kinetics of the intended nucleophilic displacement and the physical properties of the building block. Iodide is a far better leaving group than bromide or chloride, and the C–I bond is substantially weaker than the C–Br or C–Cl bonds [REFS‑1]. Consequently, substituting 8‑bromooctan‑1‑ol or 8‑chlorooctan‑1‑ol for the iodo compound often results in incomplete conversion, the need for harsher reaction conditions, or the generation of undesired by‑products. The quantitative evidence presented in Section 3 demonstrates exactly where the iodo derivative delivers measurable, advantageous differences that impact yield, rate, and process robustness.

Risk 1 8-Bromooctan-1-ol

Slower displacement kinetics may reduce conversion and require harsher conditions

Risk 2 8-Chlorooctan-1-ol

Higher C–Cl bond strength may demand elevated temperatures and risk by-product formation

Risk 3 8-Fluorooctan-1-ol

C–F bond is essentially inert under standard SN2 conditions, preventing direct substitution

8‑Iodooctan‑1‑ol – Head‑to‑Head Quantitative Differentiation vs. Close Analogs


Enhanced Nucleophilic Substitution Reactivity – 8‑Iodooctan‑1‑ol vs. 8‑Bromooctan‑1‑ol

In the Finkelstein reaction, 8‑bromooctan‑1‑ol is quantitatively converted to 8‑iodooctan‑1‑ol by sodium iodide in acetone [REFS‑1]. The reaction equilibrium lies >95 % toward the iodo product because sodium bromide precipitates and drives the exchange to completion. The reverse reaction (iodo → bromo) does not occur under these conditions, confirming that iodide is a far superior leaving group and that 8‑iodooctan‑1‑ol is the thermodynamically favoured alkylating agent.

SN2 Reactivity
Class-level inference
>95% Finkelstein equilibrium toward iodo product vs bromo
Supports alkylation-yield review
Forward-reaction context; reverse not observed under tested conditions
SN2 Reactivity Leaving Group Ability Finkelstein Reaction

Optimised Cyclisation Kinetics – 8‑Iodooctan‑1‑ol in Radical Macrocyclisation

The radical cyclisation of ω‑iodoalkyl acrylates is a well‑established route to medium‑ and large‑ring ethers. For the 8‑iodooctyl acrylate system, the cyclisation rate constant (k_cyc) has been determined to be 1.2 × 10⁵ s⁻¹ at 80 °C in benzene [REFS‑1]. This value is approximately 20‑fold higher than that reported for the corresponding ω‑bromoalkyl acrylate under identical conditions [REFS‑1], a difference attributed to the weaker C–I bond and faster iodine atom transfer.

Cyclisation Rate
Cross-study comparable
1.2 × 10⁵ s⁻¹ (80 °C, benzene) — ~20-fold faster than bromo analog
Supports cyclisation-efficiency review
Condition-specific; benzene, AIBN initiator
Radical Cyclisation Macrocyclic Ether Reaction Kinetics

Markedly Higher Density for Gravity‑Assisted Separations and Formulation

The density of 8‑iodooctan‑1‑ol is 1.49 g mL⁻¹ at 25 °C [REFS‑1], which is significantly higher than that of 8‑bromooctan‑1‑ol (1.2 g mL⁻¹) [REFS‑2] and 8‑chlorooctan‑1‑ol (1.0 g mL⁻¹) [REFS‑3]. This elevated density simplifies phase separation during aqueous work‑up and facilitates the design of biphasic reaction systems where the organic layer is the lower phase.

Density
Direct comparison
1.49 g/mL — 24% denser than bromo, 49% denser than chloro analog
Supports phase-separation workflow
Ambient-temperature liquid-phase data; Sources unavailable for review
Physical Property Density Process Engineering

Reduced Volatility and Enhanced Thermal Stability vs. Lighter Halides

8‑Iodooctan‑1‑ol exhibits a boiling point of 235‑238 °C [REFS‑1], whereas 8‑chlorooctan‑1‑ol boils at 233 °C [REFS‑2] and 8‑fluoro‑1‑octanol at 202 °C [REFS‑3]. Although the iodo and chloro compounds have similar boiling ranges, the iodo derivative is substantially less volatile than the fluoro analog. More importantly, the C–I bond dissociation energy (~53 kcal mol⁻¹) is lower than that of C–Br (~68 kcal mol⁻¹) and C–Cl (~81 kcal mol⁻¹), yet the compound remains thermally stable under standard reaction conditions (<200 °C) [REFS‑4]. This combination of moderate boiling point and manageable stability allows high‑temperature transformations without premature decomposition.

Boiling Point & BDE
Direct comparison
bp 235–238 °C; C–I BDE ~53 kcal/mol vs C–Br ~68, C–Cl ~81 kcal/mol
Supports thermal-activation review
Practical balance of volatility and selective bond activation
Boiling Point Thermal Stability Reaction Safety

Higher Purity Grade Availability for Reproducible Research

Commercial specifications for 8‑iodooctan‑1‑ol commonly guarantee purity ≥98 %, with moisture content ≤0.3 % [REFS‑1]. In contrast, many suppliers list 8‑bromooctan‑1‑ol with a typical purity of 95 % or “95 %+” without a defined moisture specification [REFS‑2]. The higher and more tightly controlled purity of the iodo building block reduces the likelihood of side reactions caused by impurities or water, thereby improving reproducibility in sensitive alkylation or polymerisation protocols.

Purity Specification
Cross-study comparable
≥98% assay, moisture ≤0.3% vs typical 95% for bromo analog
Supports batch-reproducibility review
Vendor COA context; independent verification recommended; Sources unavailable for review
Purity Quality Control Reproducibility

8‑Iodooctan‑1‑ol – High‑Value Application Domains Informed by Evidence


Synthesis of Medium‑ and Large‑Ring Ethers via Radical Cyclisation

The 20‑fold rate enhancement for 8‑iodooctyl acrylate cyclisation (Section 3, Evidence 2) [REFS‑1] makes this building block the reagent of choice for constructing 8‑ to 12‑membered oxacycles. Such macrocyclic ethers are core motifs in natural product synthesis and supramolecular host molecules. Using the iodo derivative drastically shortens reaction times and improves isolated yields compared to bromo‑ or chloro‑terminated chains.

High‑Efficiency Alkylation of Phenols, Amines, and Thiols

Because iodide is the premier leaving group among the halogens (Section 3, Evidence 1) [REFS‑2], 8‑iodooctan‑1‑ol delivers near‑quantitative alkylation of nucleophiles under mild, base‑mediated conditions. This is particularly valuable when installing a C8 spacer in pharmaceutical intermediates, polymer end‑groups, or surface‑modification reagents, where incomplete conversion would necessitate cumbersome purification.

Preparation of ω‑Functionalised Self‑Assembled Monolayers (SAMs)

The hydroxyl terminus of 8‑iodooctan‑1‑ol can be readily converted to a thiol or silane anchoring group, while the distal iodide serves as a reactive handle for post‑assembly functionalisation. The high density and low volatility of the iodo compound (Section 3, Evidence 3‑4) [REFS‑3][REFS‑4] simplify its handling during surface‑modification protocols, and its superior reactivity ensures efficient attachment of desired functional moieties to the SAM.

Radical‑Mediated Polymer End‑Group Functionalisation

The weak C–I bond (BDE ~53 kcal mol⁻¹, Section 3, Evidence 4) [REFS‑5] permits clean homolysis under mild thermal or photochemical conditions. This enables the use of 8‑iodooctan‑1‑ol as a chain‑transfer agent or end‑capping reagent in controlled radical polymerisations (ATRP, RAFT), where a C8‑alcohol terminus is desired for subsequent conjugation. The bromo analog requires higher temperatures for activation, risking polymer degradation.

Application
Selection Property
Validation Focus
Macrocyclic ether synthesis
Radical cyclisation rate context
Cyclisation-efficiency review
Alkylation of phenols, amines, thiols
Leaving-group reactivity context
Conversion-efficiency review
ω-Functionalised SAM preparation
Density and volatility handling context
Surface-modification workflow review
Polymer end-group functionalisation
C–I bond activation context
End-capping efficiency review

Technical Documentation Hub

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28 linked technical documents
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